Cit-PAB-OH, 97%
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Overview
Description
Cit-PAB-OH, also known as L-Valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethylphenyl]-L-ornithinamide , is a cathepsin cleavable linker used in the construction of antibody-drug conjugates (ADCs) . It has an empirical formula of C18H29N5O4 and a molecular weight of 379.45 .
Synthesis Analysis
The synthesis of Cit-PAB-OH involves reacting Py-MAA-Val-Cit-PAB-OH or MC-Val-Cit-PAB-OH with bis(4-nitrophenyl)carbonate (NPC) in the presence of an organic base . After the completion of the reaction, further addition of organic base, and then adding 1-hydroxybenzotriazole and the drug portion D into the reaction system is performed .Molecular Structure Analysis
The molecular structure of Cit-PAB-OH is characterized by its chemical formula C18H29N5O4 . It is also known by its synonyms Valine-Citrulline-p-Aminobenzylcarbamate and VC-PAB .Chemical Reactions Analysis
Cit-PAB-OH is used in the construction of antibody-drug conjugates (ADCs). It is a cathepsin cleavable linker, which means it can be cleaved by the enzyme cathepsin . This property is utilized in the design of ADCs to ensure that the cytotoxic drug is only released once the ADC has been internalized by the target cell .Scientific Research Applications
Drug Delivery in Cancer Therapy
Cit-PAB-OH has been used in the development of receptor-mediated drug delivery systems for cancer treatment . In one study, the Shiga Toxin B subunit (STxB), which can detect tumor-associated glycosphingolipid globotriaosylceramide (Gb3) receptors, was used as a carrier . The STxB was clicked to the antineoplastic agent monomethyl auristatin E (MMAE) using Cit-PAB-OH . The conjugate induced uptake and release of the MMAE drug in Gb3-positive tumor cells, reaching 94% of HT-29 cell elimination at 72 h post-treatment .
Antibody-Drug Conjugates (ADCs)
Cit-PAB-OH has been used in the development of Antibody-Drug Conjugates (ADCs) . When PAB and a drug are binded covalently with carbamate bonds, the drug can be released by hydrolysis after cleavage of the peptide bond between Cit-PAB . This mechanism has been used to develop ADCs .
Enzymatically Cleavable Linkers
Cit-PAB-OH is used as an enzymatically cleavable linker in ADCs . The cathepsin B linker or peptide linker is widely used in ADC due to its superior plasma stability, release behavior, and chemical tractability .
Targeted Drug Delivery
Cit-PAB-OH is used in precision therapeutics, where the active pharmaceutical ingredient (API) can be coupled to a carrier capable of recognizing and targeting the cells and tissues of interest with high selectivity . This approach has been investigated to enhance the therapeutic efficacy of treatments by concentrating them at the desired site of action, thus limiting the side effects and dose-related toxicity of a systemic administration .
Lectin Carriers
Cit-PAB-OH is used in the development of lectin carriers for delivering drugs to tumor cells . This research demonstrates the feasibility of lectin carriers used in delivering drugs to tumor cells, with prospects for improved cancer therapy in terms of straightforward drug attachment and effective cancer cell elimination .
Overcoming Biological Barriers
Cit-PAB-OH is used in strategies for targeted drug delivery that aim to overcome biological barriers . A drawback of classically administered therapeutics is their limited capability to navigate across biological barriers to finally reach the intended site of action .
Mechanism of Action
Target of Action
Cit-PAB-OH is part of a linker system in ADCs that connects the antibody to the cytotoxic drug . The primary targets of ADCs are specific antigens on cancer cells . The antibody component of the ADC is designed to bind to these antigens, allowing for targeted delivery of the cytotoxic drug . The Cit-PAB-OH linker is cleaved by the enzyme Cathepsin B, which is highly up-regulated in malignant cells .
Mode of Action
The Cit-PAB-OH linker plays a crucial role in the ADC’s mode of action. After the ADC binds to the target antigen on the cancer cell, it is internalized into the cell . Inside the cell, the Cit-PAB-OH linker is cleaved by Cathepsin B, releasing the cytotoxic drug . This process ensures that the cytotoxic drug is delivered specifically to cancer cells, minimizing damage to healthy cells .
Biochemical Pathways
The cleavage of the Cit-PAB-OH linker and the release of the cytotoxic drug occur within the endosomes and/or lysosomes of the cancer cell . The released drug can then interact with its target, often a critical protein or pathway within the cell, leading to cell death . The exact biochemical pathways affected can vary depending on the specific cytotoxic drug used in the ADC.
Pharmacokinetics
The pharmacokinetics of ADCs with Cit-PAB-OH linkers involve a balance between stability in the bloodstream and effective release of the drug within cancer cells . The linker must be stable enough to prevent premature release of the drug during circulation . Once inside the cancer cell, the linker must be cleavable to allow for drug release . Modifications to the linker can improve its stability and the overall pharmacokinetics of the ADC .
Result of Action
The ultimate result of Cit-PAB-OH’s action within an ADC is the targeted destruction of cancer cells . By ensuring the specific delivery of cytotoxic drugs to cancer cells, ADCs with Cit-PAB-OH linkers can effectively kill these cells while minimizing harm to healthy cells .
Action Environment
The action of Cit-PAB-OH and the ADC is influenced by various environmental factors. For instance, the overexpression of Cathepsin B in the tumor microenvironment allows for effective cleavage of the linker . Additionally, the slightly acidic pH within endosomes and lysosomes can facilitate linker cleavage . Understanding these environmental factors is crucial for optimizing the design and efficacy of ADCs.
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c14-11(2-1-7-16-13(15)20)12(19)17-10-5-3-9(8-18)4-6-10/h3-6,11,18H,1-2,7-8,14H2,(H,17,19)(H3,15,16,20)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJITHAVZJBOHG-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)C(CCCNC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)NC(=O)[C@H](CCCNC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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